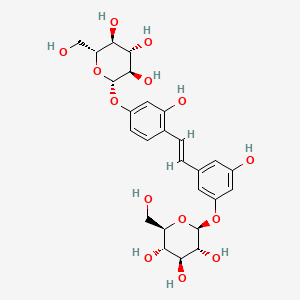

Mulberroside A

Description

Mulberroside A has been reported in Morus lhou, Veratrum dahuricum, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1+/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSWAEGGWLOOKT-VUNDNAJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030445 | |

| Record name | Mulberroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102841-42-9 | |

| Record name | Mulberroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102841-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mulberroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{(E)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl}-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MULBERROSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJU5SVA08B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mulberroside A mechanism of action in tyrosinase inhibition

An In-depth Technical Guide on the Core Mechanism of Action of Mulberroside A in Tyrosinase Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin biosynthesis, a process governed by the rate-limiting enzyme tyrosinase, is a critical area of research in dermatology and cosmetology for the management of hyperpigmentation disorders. This compound, a stilbene glycoside isolated from Morus alba (white mulberry), has emerged as a significant natural inhibitor of melanogenesis. This technical guide delineates the dual mechanism of action through which this compound exerts its inhibitory effects. Primarily, it functions as a direct competitive inhibitor of tyrosinase, binding to the enzyme's active site and preventing substrate catalysis. Concurrently, it modulates key intracellular signaling pathways, notably downregulating the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic enzymes. This guide provides a comprehensive overview of the enzymatic kinetics, cellular effects, detailed experimental protocols, and the signaling cascades involved, offering a valuable resource for researchers in the field.

Direct Enzymatic Inhibition of Tyrosinase

This compound directly interferes with the catalytic activity of tyrosinase. Kinetic studies have demonstrated that it acts as a reversible and competitive inhibitor.[1][2] This mode of inhibition indicates that this compound competes with the natural substrates of tyrosinase, L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity), for binding to the enzyme's copper-containing active site.[1][3] By occupying the active site, this compound prevents the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are the initial and rate-limiting steps in melanin synthesis.[3]

The competitive nature of this inhibition is illustrated in the diagram below, where this compound physically blocks substrate access to the tyrosinase active site.

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified through various enzymatic assays. Its efficacy is often compared with its aglycone, oxyresveratrol, and the standard tyrosinase inhibitor, kojic acid. The deglycosylation of this compound to oxyresveratrol results in a significant enhancement of inhibitory activity, with oxyresveratrol being approximately 110-fold more potent.

| Compound | Target Enzyme | Substrate | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |

| This compound | Mushroom Tyrosinase | L-Tyrosine | Competitive | 53.6 | 49.82 | |

| This compound | Mushroom Tyrosinase | L-DOPA | Competitive | - | 124.76 | |

| This compound | Mushroom Tyrosinase | L-Tyrosine (Monophenolase) | Mixed Type I | 1.29 | 0.385 | |

| This compound | Mushroom Tyrosinase | L-DOPA (Diphenolase) | Competitive | 7.45 | 4.36 | |

| Oxyresveratrol | Mushroom Tyrosinase | L-Tyrosine | Mixed | 0.49 | 1.09 (Kᵢ), 0.52 (Kᵢ') | |

| Kojic Acid | Mushroom Tyrosinase | L-Tyrosine | Competitive | ~21.1 | - |

Table 1: Summary of In Vitro Tyrosinase Inhibition Kinetics.

Regulation of Melanogenesis Signaling Pathways

Beyond direct enzyme inhibition, this compound exerts significant control over melanogenesis at the transcriptional level. It suppresses the expression of key melanogenic proteins, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and their master regulator, the Microphthalmia-associated transcription factor (MITF).

The canonical pathway for MITF activation involves the binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor, leading to increased intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) then translocates to the nucleus and binds to the promoter of the MITF gene, initiating its transcription.

This compound has been shown to interfere with this cascade. Studies indicate that its effects are mediated, at least in part, through the activation of the extracellular signal-regulated kinase (ERK) pathway. Activated ERK is known to negatively regulate melanogenesis by phosphorylating MITF, leading to its ubiquitination and subsequent degradation. Therefore, by promoting ERK activation, this compound effectively reduces the levels of functional MITF, resulting in the downregulation of tyrosinase and TRP-1 gene expression and a subsequent decrease in melanin synthesis.

References

Mulberroside A: A Technical Guide to its Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside A, a natural stilbenoid glycoside predominantly isolated from the root bark of Morus alba L., has garnered significant scientific attention for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support further research and drug development initiatives targeting inflammatory diseases.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting pro-inflammatory signaling cascades and activating cytoprotective pathways. The core mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Peroxisome Proliferator-Activated Receptor-gamma (Ppar-γ) pathway.[2] Additionally, emerging evidence suggests its role in modulating the PI3K/Akt/mTOR pathway and potentially the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| Rat Nucleus Pulposus Cells (NPCs) | IL-1β (5 ng/ml) | 20, 40, 80 µM | Decreased expression of iNOS, COX-2, IL-6, Mmp2, Mmp3, Mmp9, and Mmp13. Increased expression of Aggrecan and Collagen II. | [2] |

| Murine Peritoneal Macrophages | LPS (100 ng/mL) | 20, 40 µM | Significantly decreased mRNA levels of TNF-α, IL-6, and IL-1β. | |

| IL-1β-induced OA chondrocytes | IL-1β | 40 µM | Improved inflammatory response, anabolism, and catabolism. | |

| Caco-2 cells | - | 5-20 µM | Significantly decreased mRNA and protein expression of P-gp. | |

| RAW 264.7 macrophages | LPS (1 μg/ml) | 25, 50 μg/ml | Inhibition of NO production. |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Observed Effect | Reference |

| Female BALB/c mice | Ovalbumin (OVA) or OVA/LPS-sensitized asthma | 10 mg/kg or 20 mg/kg (intraperitoneal) | Attenuated airway hyperresponsiveness, inflammatory cell infiltration, and goblet cell hyperplasia. Decreased neutrophil infiltration and inflammatory cytokines. | |

| Mice | Acetic acid-induced pain and Evans blue leakage | 25 and 50 mg/kg (p.o.) | Dose-dependent inhibition of pain and leakage. | |

| Mice | Carrageenan-induced paw edema | 25 and 50 mg/kg (p.o.) | Significant inhibition of paw edema (33.1-68.5%). | |

| Mice | CCl4-induced liver fibrosis | 20 mg/g and 40 mg/g | Significantly alleviated liver injury. |

Key Signaling Pathways Modulated by this compound

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively inhibit this pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like IL-1β or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound treatment has been observed to suppress the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression.

This compound inhibition of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, ERK, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases leads to the expression of various inflammatory mediators. Studies have demonstrated that this compound can inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli like IL-1β. This inhibition of MAPK signaling contributes significantly to its anti-inflammatory and chondroprotective effects.

This compound inhibition of the MAPK signaling pathway.

Peroxisome Proliferator-Activated Receptor-gamma (Ppar-γ) Signaling Pathway

Ppar-γ is a nuclear receptor that plays a critical role in regulating inflammation. Its activation has been shown to exert potent anti-inflammatory effects, partly by antagonizing the NF-κB pathway. Research indicates that this compound can upregulate the expression of Ppar-γ, which is often suppressed during inflammatory conditions. The activation of Ppar-γ by this compound is believed to be a key mechanism through which it suppresses NF-κB signaling and mitigates inflammation-driven tissue degradation, such as in intervertebral disc degeneration.

This compound activation of the Ppar-γ pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and autophagy. Dysregulation of this pathway is implicated in various inflammatory diseases, including osteoarthritis. This compound has been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway in IL-1β-induced chondrocytes. This inhibition contributes to its chondroprotective effects by promoting autophagy and reducing inflammation-mediated catabolism.

This compound inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to investigate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

-

Cell Culture and Treatment:

-

Cell Lines: Rat Nucleus Pulposus Cells (NPCs), murine peritoneal macrophages, IL-1β-induced OA chondrocytes, Caco-2 cells, and RAW 264.7 macrophages are commonly used.

-

Inflammatory Stimulation: Cells are typically pre-treated with varying concentrations of this compound for a specified duration (e.g., 24 hours) before being stimulated with an inflammatory agent such as Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant or cell lysates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: The mRNA expression levels of inflammatory mediators (e.g., iNOS, COX-2, MMPs) and signaling pathway components are determined by quantitative real-time polymerase chain reaction (qRT-PCR).

-

-

Western Blot Analysis:

-

This technique is used to determine the protein expression levels of key signaling molecules (e.g., p-p65, p-p38, p-ERK, p-JNK, Ppar-γ) to assess the activation state of the signaling pathways.

-

Experimental Workflow for In Vitro Bioactivity Assessment

General experimental workflow for in vitro bioactivity assessment.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, Ppar-γ, and PI3K/Akt/mTOR. The compiled quantitative data and elucidated molecular mechanisms provide a strong foundation for its further development as a therapeutic agent for inflammatory diseases. Future research should focus on its effects on other inflammatory pathways such as the JAK-STAT and NLRP3 inflammasome pathways, as well as on conducting comprehensive preclinical and clinical studies to validate its efficacy and safety in human populations. The detailed experimental protocols and pathway diagrams presented in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of this promising natural compound.

References

- 1. This compound ameliorates murine allergic airway inflammation by suppressing Th2 response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound mitigates intervertebral disc degeneration by inhibiting MAPK and modulating Ppar-γ/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of the Pharmacological Effects of Mulberroside A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberroside A, a prominent stilbenoid glycoside isolated from the root bark of Morus alba L., has emerged as a compound of significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive review of the current literature on the pharmacological effects of this compound, focusing on its underlying molecular mechanisms. We critically examine its anti-inflammatory, antioxidant, neuroprotective, hepatoprotective, and anti-cancer properties. This document synthesizes quantitative data from key studies into structured tables for comparative analysis, provides detailed methodologies for pivotal experiments, and employs Graphviz diagrams to visually articulate complex signaling pathways and experimental workflows. The objective is to equip researchers, scientists, and drug development professionals with a thorough resource to guide future research and potential therapeutic applications of this compound.

Introduction

This compound is a bioactive stilbene compound found predominantly in white mulberry (Morus alba).[1] Its structure is characterized by a resveratrol backbone glycosidically linked to a glucose molecule. This unique chemical architecture is believed to be responsible for its wide spectrum of biological effects, which have been explored in numerous preclinical studies.[2][3] The compound has shown potential in mitigating various pathological conditions, ranging from inflammation and oxidative stress to neurodegenerative diseases and cancer.[2][4] This guide aims to systematically collate and present the scientific evidence regarding its pharmacological efficacy and mechanisms of action.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties across various experimental models. Its mechanism of action is primarily centered on the inhibition of pro-inflammatory mediators and the modulation of key intracellular signaling cascades.

Inhibition of Pro-inflammatory Mediators

Studies have consistently shown that this compound can suppress the production of critical molecules involved in the inflammatory response, such as nitric oxide (NO), prostaglandins, and cytokines.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Cell/Animal Model | Concentration/Dose | Result | Reference |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Significant suppression of NO production. | |

| iNOS Protein | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Significant suppression of iNOS protein expression. | |

| Paw Edema | Carrageenan-induced in mice | 25 mg/kg & 50 mg/kg | 33.1-68.5% and 50.1-68.2% inhibition, respectively. | |

| TNF-α, IL-1β, IL-6 | LPS-stimulated murine peritoneal macrophages | Dose-dependent | Significant decrease in mRNA levels. | |

| TNF-α, IL-1β, IL-6 | OGD/R-induced rat cortical neurons | Not specified | Decreased expression of pro-inflammatory cytokines. |

Modulation of Signaling Pathways

The anti-inflammatory activity of this compound is mediated by its interference with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation.

-

Cell Culture and Treatment: Rat nucleus pulposus cells (NPCs) are isolated and cultured. Cells are pre-treated with this compound (MA) at various concentrations (e.g., 10, 20, 40 μM) for 2 hours. Subsequently, cells are stimulated with Interleukin-1 beta (IL-1β; 10 ng/mL) for 30 minutes.

-

Protein Extraction: Total protein is extracted from the NPCs using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The concentration of the extracted protein is determined using a BCA (Bicinchoninic Acid) protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 μg) per lane are separated by 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred onto a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature. The membrane is then incubated overnight at 4°C with specific primary antibodies against phosphorylated and total forms of p65 (NF-κB), ERK, JNK, and p38 MAPK.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system. Band intensities are quantified using densitometry software.

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

Antioxidant Effects

This compound demonstrates significant antioxidant properties, which are crucial for its protective effects against oxidative stress-induced cellular damage.

Modulation of Endogenous Antioxidant Systems

A key mechanism of this compound's antioxidant action is the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Table 2: Effect of Mulberry Extracts on Antioxidant Pathways

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Nrf2 Translocation | HepG2 cells | Mulberry Anthocyanin Extract (MAE) | Increased translocation of Nrf2 from cytosol to nucleus. | |

| HO-1 Expression | HepG2 cells | MAE | Upregulation of Heme oxygenase-1 (HO-1). | |

| GSH Levels | HepG2 cells | MAE | Increased Glutathione (GSH) levels. | |

| Lifespan | C. elegans | MAE | Extended lifespan under oxidative stress (paraquat-induced). | |

| SKN-1 Activation | C. elegans | MAE | Enhanced stimulation of SKN-1 (Nrf2 homologue). |

-

Cell Culture: HepG2 cells are grown on glass coverslips in 6-well plates.

-

Treatment: Cells are pre-treated with Mulberry Anthocyanin Extract (MAE) for a specified duration (e.g., 12 hours) before being challenged with an oxidative stressor like hydrogen peroxide (H₂O₂).

-

Fixation and Permeabilization: Cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating the cells with 5% BSA in PBS for 1 hour.

-

Immunostaining: Cells are incubated with a primary antibody against Nrf2 overnight at 4°C. After washing, they are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Nuclear Staining: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The nuclear translocation of Nrf2 is observed as the co-localization of the Nrf2 signal (green) with the nuclear DAPI signal (blue).

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Pharmacological activities and pharmacokinetic properties of mulberroside: A systematical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and mechanism prediction of this compound metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Neuroprotective Potential of Mulberroside A: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside A, a stilbenoid glycoside predominantly isolated from the roots and twigs of Morus alba L. (white mulberry), has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3][4][5] Preclinical studies have demonstrated its potential in mitigating neuronal damage in various models of neurodegenerative diseases and ischemic injury. This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-target approach, addressing key pathological features of neurodegeneration. The primary mechanisms of action identified in preclinical studies include:

-

Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways.

-

Antioxidant Activity: The compound effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress, a major contributor to neuronal cell death.

-

Anti-apoptotic Effects: this compound can inhibit programmed cell death in neurons by modulating the expression of key apoptotic proteins.

-

Cholinergic System Modulation: In models of Alzheimer's disease, this compound has been found to enhance cholinergic neurotransmission by inhibiting the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies on this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Model System | Treatment | Outcome Measure | Result | Reference |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in primary rat cortical neurons | 20 µg/mL this compound | Lactate Dehydrogenase (LDH) release | Significant inhibition | |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in primary rat cortical neurons | 40 µg/mL this compound | Neuronal apoptosis and necrosis | Significant reduction | |

| N2a/APP695swe cells | 10, 25, and 50 µM this compound | Aβ1–42 levels | Significant reduction | |

| N2a/APP695swe cells | 10, 25, and 50 µM this compound | BACE1 protein expression | Significant decrease | |

| N2a/APP695swe cells | 25 and 50 µM this compound | ADAM10 protein expression | Significant increase | |

| N2a/APP695swe cells | 25 and 50 µM this compound | Reactive Oxygen Species (ROS) levels | Significant decrease | |

| N2a/APP695swe cells | 50 µM this compound | Malondialdehyde (MDA) levels | Significant decrease | |

| N2a/APP695swe cells | Not specified | Acetylcholinesterase (AChE) activity | Inhibition | |

| N2a/APP695swe cells | Not specified | Butyrylcholinesterase (BChE) activity | Inhibition | |

| Lipopolysaccharide (LPS)-induced BV-2 microglia | 10.09 ± 0.51 µM (IC50) | Nitric Oxide (NO) production | Significant inhibition |

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Scopolamine-induced AD-like mice | 30 mg/kg/day this compound | Cognitive deficits (Morris Water Maze, Novel Object Recognition) | Significant amelioration | |

| Scopolamine-induced AD-like mice | 30 mg/kg/day this compound | Neuronal loss in hippocampus and cortex | Significant reduction | |

| Scopolamine-induced AD-like mice | 30 mg/kg/day this compound | Acetylcholinesterase (AChE) activity in hippocampus and cortex | Markedly suppressed increase | |

| Scopolamine-induced AD-like mice | 30 mg/kg/day this compound | Butyrylcholinesterase (BChE) activity in hippocampus and cortex | Markedly suppressed increase | |

| Scopolamine-induced AD-like mice | 30 mg/kg/day this compound | Acetylcholine (ACh) levels in hippocampus and cortex | Significantly reversed decline | |

| High-fructose diet-induced neuroinflammation in C57BL/6N male mice | 20 and 40 mg/kg this compound | Hippocampal neuroinflammation and impaired neurogenesis | Significant amelioration |

Key Experimental Protocols

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Cortical Neurons

This in vitro model simulates ischemic and reperfusion injury that occurs during a stroke.

-

Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in appropriate media.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a defined period (e.g., 2 hours) to induce oxygen-glucose deprivation.

-

Reperfusion: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified duration (e.g., 24 hours) to simulate reperfusion.

-

Treatment: this compound is typically added to the culture medium during the OGD and/or reperfusion phase at various concentrations.

-

Assessment: Cell viability (e.g., MTT assay), cytotoxicity (e.g., LDH assay), apoptosis (e.g., flow cytometry with Annexin V/PI staining), and protein expression of relevant markers are measured.

Scopolamine-Induced Alzheimer's Disease-like Mouse Model

This pharmacological model is used to induce cognitive impairment and mimic some of the cholinergic deficits observed in Alzheimer's disease.

-

Animals: Male ICR mice or other suitable strains are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Treatment Groups: Mice are typically divided into a control group, a scopolamine-only group, a this compound plus scopolamine group, and a positive control (e.g., Donepezil) plus scopolamine group.

-

Drug Administration: this compound is administered orally (p.o.) for a specified period (e.g., daily for several weeks).

-

Induction of Amnesia: Scopolamine (e.g., 1 mg/kg) is administered intraperitoneally (i.p.) to induce cognitive deficits.

-

Behavioral Testing: Cognitive function is assessed using various behavioral tests, such as the Morris Water Maze (for spatial learning and memory) and the Novel Object Recognition test (for recognition memory).

-

Biochemical and Histological Analysis: After the behavioral tests, brain tissues (hippocampus and cortex) are collected for biochemical assays (e.g., measuring ACh, AChE, and BChE levels) and histological analysis (e.g., Nissl staining to assess neuronal loss).

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to activate this pathway, leading to the downstream phosphorylation and activation of pro-survival proteins and the inhibition of pro-apoptotic factors.

Caption: PI3K/Akt signaling pathway activated by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and can mediate both cell survival and apoptosis. This compound has been found to inhibit the phosphorylation of key MAPK members, such as ERK1/2, JNK1/2, and p38, which are often activated during neuroinflammatory and ischemic conditions.

Caption: Inhibition of MAPK signaling by this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's neuroprotective effects.

References

- 1. This compound: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification and mechanism prediction of this compound metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Mulberroside A in Murine Asthma Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of Mulberroside A in murine models of allergic asthma. The protocols and data presented are compiled from preclinical research and are intended to guide further investigation into the therapeutic potential of this compound for airway inflammation.

Introduction

This compound, a stilbenoid glycoside isolated from the root bark of Morus alba L., has demonstrated significant anti-inflammatory and antioxidant properties. Recent in vivo studies using murine models of asthma have shown its potential to ameliorate allergic airway inflammation by suppressing the Th2 immune response and reducing oxidative stress.[1][2][3] These findings suggest that this compound could be a promising candidate for the development of novel asthma therapies.

Summary of Preclinical Findings

In ovalbumin (OVA)-sensitized and challenged BALB/c mice, a well-established model of allergic asthma, intraperitoneal administration of this compound has been shown to:

-

Reduce Airway Hyperresponsiveness (AHR): Attenuate the exaggerated bronchoconstrictor response to methacholine.[1][2]

-

Decrease Airway Inflammation: Significantly lower the infiltration of inflammatory cells, particularly neutrophils and eosinophils, into the bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Alleviate Goblet Cell Hyperplasia: Reduce the number of mucus-producing goblet cells in the airway epithelium.

-

Suppress Th2-Mediated Immunity: Inhibit the expression of Th2-associated cytokines, which are key drivers of allergic inflammation.

-

Mitigate Oxidative Stress: Alleviate oxidative stress in the lungs.

Furthermore, in a model utilizing OVA combined with lipopolysaccharide (LPS) to induce a more neutrophilic inflammatory response, this compound also demonstrated a significant reduction in neutrophil infiltration in the lungs and BALF.

Quantitative Data from In Vivo Murine Asthma Models

The following tables summarize the key quantitative findings from a representative study investigating the effects of this compound in an OVA-induced murine model of asthma.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR)

| Treatment Group | Dose (mg/kg) | Penh (at 30 mg/mL methacholine) |

| Normal Control | - | ~1.5 |

| OVA-Challenged | - | ~4.5 |

| This compound | 10 | ~3.0* |

| This compound | 20 | ~2.5 |

| Prednisolone | 10 | ~2.0 |

*p < 0.05, **p < 0.01 compared to the OVA control group. Data are expressed as mean ± SEM.

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dose (mg/kg) | Total Cells (x10^5) | Eosinophils (%) | Neutrophils (%) | Macrophages (%) | Lymphocytes (%) |

| Normal Control | - | ~1.0 | ~1 | ~2 | ~95 | ~2 |

| OVA-Challenged | - | ~5.0 | ~25 | ~10 | ~60 | ~5 |

| This compound | 10 | ~3.5 | ~15 | ~7* | ~75 | ~3 |

| This compound | 20 | ~2.5 | ~10 | ~5 | ~80 | ~5 |

| Prednisolone | 10 | ~2.0 | ~8 | ~4 | ~85 | ~3 |

*p < 0.05, **p < 0.01 compared to the OVA control group. Data are expressed as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for replicating the in vivo studies on this compound in a murine model of asthma.

Animal Model and Asthma Induction

-

Animal Strain: Female BALB/c mice, 6-8 weeks old.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

-

Asthma Induction (OVA Model):

-

Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 200 µL of saline.

-

Challenge: From days 21 to 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.

-

This compound Treatment

-

Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and diluted in saline).

-

Administration: Administer this compound at doses of 10 mg/kg and 20 mg/kg via intraperitoneal injection.

-

Dosing Schedule: Administer the treatment daily, one hour before each OVA challenge.

Measurement of Airway Hyperresponsiveness (AHR)

-

Time Point: 24 hours after the final OVA challenge.

-

Method: Use whole-body plethysmography to measure AHR in response to increasing concentrations of nebulized methacholine (0, 6.25, 12.5, 25, and 50 mg/mL).

-

Parameter: Record the enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance.

Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis

-

Procedure: Immediately after AHR measurement, euthanize the mice and cannulate the trachea. Lavage the lungs with three instillations of 0.5 mL of ice-cold PBS.

-

Cell Counting: Centrifuge the BALF and resuspend the cell pellet. Perform a total cell count using a hemocytometer.

-

Differential Cell Count: Prepare cytospin slides and stain with Wright-Giemsa. Perform a differential count of at least 400 cells to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.

Histopathological Analysis

-

Tissue Preparation: After BALF collection, perfuse the lungs with saline and fix in 10% neutral buffered formalin. Embed the fixed lung tissue in paraffin.

-

Staining:

-

Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration.

-

Periodic Acid-Schiff (PAS): To visualize and quantify goblet cell hyperplasia.

-

-

Analysis: Score the degree of inflammation and goblet cell hyperplasia in a blinded manner.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the OVA-induced murine model of asthma.

Proposed Signaling Pathway of this compound in Asthma

References

- 1. This compound ameliorates murine allergic airway inflammation by suppressing Th2 response and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates murine allergic airway inflammation by suppressing Th2 response and oxidative stress | springermedizin.de [springermedizin.de]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Determination of Mulberroside A in Mulberry using ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside A is a glycosylated stilbene predominantly found in the root bark and twigs of the mulberry plant (Morus alba L.).[1][2][3] This bioactive compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[4][5] Notably, research has implicated this compound in the activation of the PI3K/AKT/GSK3β/CREB signaling pathway, which is crucial for neuroprotection in models of Alzheimer's disease, and in the suppression of MAPK, NF-κB, and PI3K-AKT-mTOR signaling pathways associated with osteoarthritis. Given its therapeutic potential, accurate and efficient quantification of this compound in mulberry extracts is paramount for quality control, standardization of herbal products, and facilitating further pharmacological research.

This document provides detailed application notes and protocols for the quantitative determination of this compound in mulberry samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This immunoassay offers a highly sensitive, specific, and rapid alternative to traditional chromatographic methods like HPLC.

Principle of the Assay

The described protocol is based on an indirect competitive ELISA. In this assay, this compound present in the sample competes with a fixed amount of this compound-ovalbumin (OVA) conjugate coated on the microplate wells for binding to a limited amount of polyclonal anti-Mulberroside A antibody. The amount of antibody bound to the well is inversely proportional to the concentration of this compound in the sample. The bound antibody is then detected by a peroxidase-labeled secondary antibody, and the signal is developed using a substrate solution. The concentration of this compound in the sample is determined by comparing the absorbance with a standard curve.

Materials and Reagents

-

This compound standard

-

Anti-Mulberroside A polyclonal antibody

-

This compound-OVA conjugate

-

Peroxidase-labeled secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

-

96-well microtiter plates

-

Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., Phosphate buffered saline with 0.05% Tween 20, PBS-T)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Assay Buffer (e.g., PBS)

-

Substrate Solution (e.g., TMB One-Step Substrate Reagent)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Methanol

-

Mulberry samples (e.g., root bark, leaves, twigs)

-

Microplate reader

Experimental Protocols

Sample Preparation

-

Drying and Pulverization : Air-dry the collected mulberry plant material (e.g., root bark, leaves) at room temperature until a constant weight is achieved. Mill the dried material into a fine powder and pass it through a 40-mesh sieve.

-

Extraction : Accurately weigh about 0.1 g of the powdered sample and place it in a conical flask. Add 100 mL of 80% methanol.

-

Ultrasonic Extraction : Sonicate the mixture for 1 hour. After sonication, allow the solution to cool to room temperature.

-

Final Preparation : Replenish any weight loss during sonication with 80% methanol. Shake the solution uniformly and filter it through a 0.45 μm membrane filter to obtain the sample solution for ELISA analysis.

ELISA Protocol

-

Coating : Coat the wells of a 96-well microtiter plate with 100 µL/well of this compound-OVA conjugate diluted in coating buffer. Incubate overnight at 4°C or for 1-2 hours at 37°C.

-

Washing : Discard the coating solution and wash the plate three times with 300 µL/well of Wash Buffer. After the last wash, invert the plate and blot it against clean paper towels to remove any remaining liquid.

-

Blocking : Add 200 µL/well of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

-

Washing : Repeat the washing step as described in step 2.

-

Competitive Reaction :

-

Add 50 µL of the prepared mulberry sample extract or this compound standard solution to the appropriate wells.

-

Immediately add 50 µL of diluted anti-Mulberroside A polyclonal antibody to each well.

-

Incubate for 1 hour at 37°C.

-

-

Washing : Repeat the washing step as described in step 2.

-

Secondary Antibody Incubation : Add 100 µL/well of the peroxidase-labeled secondary antibody diluted in Assay Buffer. Incubate for 1 hour at 37°C.

-

Washing : Repeat the washing step as described in step 2.

-

Substrate Development : Add 100 µL/well of TMB Substrate Solution. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction : Add 50 µL/well of Stop Solution to terminate the reaction. The color in the wells will change from blue to yellow.

-

Absorbance Measurement : Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis

-

Calculate the average absorbance for each set of replicate standards, controls, and samples.

-

Construct a standard curve by plotting the average absorbance of each standard on the y-axis against the corresponding concentration of this compound on the x-axis (logarithmic scale).

-

Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.

-

Multiply the interpolated concentration by the dilution factor of the sample extract to obtain the final concentration of this compound in the original mulberry sample.

Assay Validation and Performance

The reliability of the this compound ELISA should be established through a thorough validation process. Key validation parameters include:

-

Specificity : The assay should demonstrate high specificity for this compound with minimal cross-reactivity to structurally related compounds. Studies have shown that polyclonal antibodies raised against this compound have very low specificity for its aglycone, oxyresveratrol.

-

Sensitivity : The limit of detection (LOD) and limit of quantification (LOQ) determine the lowest concentration of this compound that can be reliably detected and quantified. A typical detection range for a this compound ELISA is 0.17–15.62 μg/mL.

-

Precision : The precision of the assay is assessed by determining the intra-assay and inter-assay coefficients of variation (CV). These values should ideally be less than 15%.

-

Accuracy : Accuracy is determined by spike and recovery experiments, where known amounts of this compound are added to sample matrices. Recovery rates should be within an acceptable range, typically 80-120%.

-

Correlation with HPLC : The results obtained from the ELISA should show a good correlation with a validated HPLC method. A high coefficient of determination (R²) value (e.g., 0.994) indicates a strong correlation between the two methods.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from a validated this compound ELISA.

Table 1: this compound ELISA Performance Characteristics

| Parameter | Typical Value |

| Detection Range | 0.17 - 15.62 µg/mL |

| Intra-assay Precision (RSD) | < 5% |

| Inter-assay Precision (RSD) | < 5% |

| Recovery Rate | 97.6 - 101.4% |

| Correlation with HPLC (R²) | 0.994 |

Table 2: Quantification of this compound in Different Mulberry Parts by ELISA and HPLC

| Sample | This compound Content by ELISA (mg/g DW) | This compound Content by HPLC (mg/g DW) |

| Root Bark | Value | Value |

| Root | Value | Value |

| Fibrous Root | Value | Value |

| Twig | Value | Value |

| Leaf | Value | Value |

| Fruit | Value | Value |

| Note: The actual values will vary depending on the mulberry species, growing conditions, and time of harvest. The root bark generally contains the highest amount of this compound. |

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and mechanism prediction of this compound metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification and mechanism prediction of this compound metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology [frontiersin.org]

- 4. This compound: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes: Mulberroside A as a Tool for Investigating Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberroside A, a glycosylated stilbene predominantly isolated from the root bark of Morus alba (white mulberry), has emerged as a significant compound for the investigation of melanogenesis and the development of skin-lightening agents.[1][2] Its mechanism of action involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the downregulation of key transcription factors and enzymes in the melanogenic pathway.[1][3][4] These characteristics make this compound a valuable tool for studying the complex process of pigmentation and for screening potential depigmenting agents.

Unlike its aglycone form, oxyresveratrol, which exhibits more potent tyrosinase inhibition, this compound provides a case study for understanding the role of glycosylation in the bioavailability and efficacy of bioactive compounds. Its ability to reduce hyperpigmentation has been demonstrated in various models, including UVB-irradiated guinea pig skin, making it relevant for both basic research and cosmetic applications.

These application notes provide a comprehensive overview of the quantitative data, key experimental protocols, and cellular pathways associated with this compound's anti-melanogenic activity.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound on key markers of melanogenesis have been quantified in multiple studies. The data below summarizes its efficacy in enzymatic and cellular assays, with comparisons to other known whitening agents like Kojic Acid and Arbutin.

Table 1: In Vitro Tyrosinase Inhibition

| Compound | Substrate | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| This compound | L-Tyrosine | 53.6 | Competitive | |

| This compound | L-DOPA | - | Competitive | |

| Oxyresveratrol | L-Tyrosine | 0.49 | Mixed | |

| Kojic Acid | L-Tyrosine | 21.2 | - | |

| Arbutin | L-Tyrosine | 740 | - |

Note: A lower IC₅₀ value indicates greater potency.

Table 2: Effects on Melanogenesis-Related Gene and Protein Expression

| Treatment | Target Gene/Protein | Effect | Model System | Source |

|---|---|---|---|---|

| This compound | MITF | Downregulation | UVB-irradiated guinea pig skin | |

| This compound | Tyrosinase (Tyr) | Downregulation | UVB-irradiated guinea pig skin | |

| This compound | TRP-1 | Downregulation | UVB-irradiated guinea pig skin |

Note: MITF (Microphthalmia-associated transcription factor) is the master regulator of melanogenic gene expression. TRP-1 (Tyrosinase-related protein-1) is also involved in melanin synthesis.

Visualized Mechanisms and Workflows

Signaling Pathway of this compound in Melanocytes

Caption: Dual inhibitory mechanism of this compound on melanogenesis.

General Experimental Workflow for Efficacy Testing

Caption: Step-wise workflow for evaluating this compound's anti-melanogenic effects.

Experimental Protocols

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase enzyme activity.

Materials:

-

Mushroom Tyrosinase (e.g., 2000 U/mL in phosphate buffer)

-

L-Tyrosine solution (e.g., 2 mM)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

20 µL of this compound dilution (or vehicle control).

-

100 µL of phosphate buffer.

-

40 µL of L-Tyrosine solution.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of mushroom tyrosinase solution to each well.

-

Immediately measure the absorbance at 475 nm (this is the initial reading, T₀).

-

Incubate the plate at 37°C for 20-30 minutes.

-

Measure the absorbance again at 475 nm (final reading, T₁).

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = {[(A-B) - (C-D)] / (A-B)} * 100

-

A: Absorbance of control (with enzyme)

-

B: Absorbance of control blank (without enzyme)

-

C: Absorbance of sample (with enzyme)

-

D: Absorbance of sample blank (without enzyme)

-

-

Plot the percentage inhibition against the concentration of this compound to determine the IC₅₀ value.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the ability of this compound to inhibit melanin production in a cellular context.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH) to induce melanogenesis (optional, but recommended)

-

Phosphate-Buffered Saline (PBS)

-

1 N NaOH with 10% DMSO

-

96-well plate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Seed B16F10 cells in a 24-well or 48-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours. If using an inducer, add α-MSH (e.g., 100 nM) along with the test compound.

-

After incubation, wash the cells twice with cold PBS.

-

Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

-

Solubilize the melanin by adding 1 N NaOH containing 10% DMSO to the cell pellet.

-

Incubate at 80°C for 1-2 hours to dissolve the melanin.

-

Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.

-

The melanin content is normalized to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford from a parallel well).

-

Calculate the percentage of melanin content relative to the untreated (or α-MSH-treated) control.

Cell Viability (MTT) Assay

It is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.

Materials:

-

B16F10 cells (or other relevant cell lines like HaCaT keratinocytes)

-

Complete culture medium

-

This compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with the same concentrations of this compound used in the melanin content assay. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for the same duration as the melanin assay (e.g., 48-72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot for Melanogenesis-Related Proteins

This protocol allows for the investigation of this compound's effect on the expression levels of key proteins like MITF, tyrosinase, and TRP-1.

Materials:

-

B16F10 cells treated with this compound as in the melanin assay

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MITF, anti-Tyrosinase, anti-TRP-1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Culture and treat B16F10 cells with this compound for 24-48 hours.

-

Wash cells with cold PBS and lyse them using RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using software like ImageJ and normalize to the loading control. This will show the relative change in protein expression.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Mulberroside A Bioavailability for In Vivo Studies

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mulberroside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on overcoming its inherently low bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo study with oral administration of this compound (MulA) shows very low systemic exposure. Is this expected?

A1: Yes, this is a well-documented issue. The oral bioavailability of this compound is extremely low, reported to be less than 1% in rat models.[1][2] This is primarily due to two factors:

-

Poor Membrane Permeability: this compound itself exhibits poor permeability across the intestinal epithelium.[3][4] It primarily traverses Caco-2 cells, an in vitro model of the human intestine, via passive diffusion, which is an inefficient process.[3]

-

Extensive Pre-systemic Metabolism: this compound is extensively metabolized by intestinal bacteria before it can be absorbed. The primary metabolic pathway is deglycosylation, where gut microbiota hydrolyze MulA into its aglycone, oxyresveratrol (OXY), and other metabolites.

Therefore, detecting high levels of the parent this compound in systemic circulation after oral dosing is highly unlikely.

Q2: If this compound is metabolized to Oxyresveratrol (OXY), should I be measuring OXY levels in my pharmacokinetic studies?

A2: Absolutely. The conversion of this compound to Oxyresveratrol by intestinal bacteria is a critical step for its absorption and subsequent systemic exposure. Oxyresveratrol has significantly better permeability across the intestinal barrier compared to MulA. However, OXY itself is subject to efflux by transporters like P-glycoprotein and MRPs, and undergoes extensive hepatic glucuronidation. Therefore, a comprehensive pharmacokinetic study should ideally measure plasma concentrations of both this compound, Oxyresveratrol, and its major metabolites (e.g., glucuronide conjugates).

Q3: What strategies can I employ to improve the oral bioavailability of this compound for my in vivo experiments?

A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble and extensively metabolized compounds like this compound. While specific data for MulA formulations is limited, research on structurally related compounds like resveratrol and its metabolite oxyresveratrol provides valuable insights into promising approaches. These include:

-

Lipid-Based Formulations:

-

Solid Lipid Nanoparticles (SLNs): Encapsulating MulA in SLNs can protect it from premature degradation in the gastrointestinal tract, enhance its absorption, and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.

-

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve the solubility and absorption of lipophilic compounds.

-

-

Polymeric Nanoparticles: Encapsulating MulA in biodegradable polymers can offer controlled release and protection from enzymatic degradation.

-

Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, thereby increasing their aqueous solubility and stability.

-

Co-administration with Bioavailability Enhancers: Certain natural compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the systemic exposure of co-administered drugs.

Data Presentation: Pharmacokinetic Parameters of Formulated Resveratrol (as a proxy for this compound)

Disclaimer: The following data is for Resveratrol, a structurally related polyphenol, and is presented to illustrate the potential improvements in pharmacokinetic parameters that could be achieved for this compound with advanced formulation strategies. Researchers should conduct formulation-specific pharmacokinetic studies for this compound.

Table 1: Pharmacokinetic Parameters of Resveratrol Solid Lipid Nanoparticles (SLN) vs. Resveratrol Suspension in Rats

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |

| Resveratrol Suspension | 152.3 ± 18.7 | 0.5 | 489.6 ± 54.2 | 100 | |

| Resveratrol SLN | 587.4 ± 45.9 | 1.0 | 3254.7 ± 210.8 | 664.8 |

Table 2: Pharmacokinetic Parameters of Resveratrol Self-Nanoemulsifying Drug Delivery System (SNEDDS) vs. Resveratrol Suspension in Rats

| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |

| Resveratrol Suspension | 289.4 ± 35.1 | 0.5 | 1125.8 ± 123.5 | 100 | |

| Resveratrol SNEDDS | 985.6 ± 98.7 | 1.5 | 4852.4 ± 345.6 | 431.0 |

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Emulsification-Diffusion Method

This protocol is adapted from a method used for resveratrol SLN preparation.

Materials:

-

This compound

-

Solid Lipid (e.g., Glyceryl monostearate)

-

Surfactant (e.g., Poloxamer 188)

-

Co-surfactant/Stabilizer (e.g., Egg yolk lecithin)

-

Organic Solvent (e.g., Absolute ethanol)

-

Aqueous Phase (e.g., Deionized water)

Procedure:

-

Preparation of the Oil Phase: Dissolve a specific amount of this compound and egg yolk lecithin in absolute ethanol. Separately, melt the glyceryl monostearate. Mix the ethanolic solution with the molten lipid to form a clear oil phase.

-

Removal of Organic Solvent: Remove the ethanol by vacuum rotary evaporation to obtain a thin lipid film containing this compound.

-

Preparation of the Aqueous Phase: Dissolve poloxamer 188 in deionized water.

-

Emulsification: Add the aqueous phase to the lipid film and hydrate it under continuous ultrasound for a specified duration.

-

Homogenization: Subject the resulting emulsion to high-speed homogenization to reduce the particle size.

-

Purification: Centrifuge the SLN dispersion to remove any unentrapped drug and large aggregates.

-

Characterization: Characterize the prepared SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

Procedure:

-

Acclimatization: Acclimatize the rats for at least one week with free access to food and water.

-

Fasting: Fast the rats overnight (12-18 hours) before oral administration, with free access to water.

-

Dosing: Divide the rats into groups (e.g., Control group receiving MulA suspension, Test group receiving MulA formulation). Administer the respective formulations orally via gavage at a predetermined dose.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Determine the concentrations of this compound and its major metabolites (e.g., Oxyresveratrol) in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

References

- 1. tandfonline.com [tandfonline.com]

- 2. Trans-resveratrol self-nano-emulsifying drug delivery system (SNEDDS) with enhanced bioavailability potential: optimization, pharmacokinetics and in situ single pass intestinal perfusion (SPIP) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 4. Evaluating solubility, stability, and inclusion complexation of oxyresveratrol with various β-cyclodextrin derivatives using advanced computational techniques and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Mulberroside A stability under different pH and temperature conditions

This technical support center provides guidance on the stability of Mulberroside A under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound solid powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is stable for extended periods.

Q2: How stable is this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and temperature. Stock solutions prepared in DMSO can be stored at -20°C for up to one month. For aqueous solutions, it is recommended to prepare them fresh before use. One study has shown that sample solutions of this compound are stable for up to 12 hours at room temperature[1].

Q3: What is the effect of pH on the stability of this compound?

Q4: How does temperature affect the stability of this compound?

Elevated temperatures can accelerate the degradation of this compound, likely following first-order kinetics. It is recommended to avoid high temperatures during sample preparation and storage. If heating is necessary for dissolution, it should be done for the shortest possible time.

Q5: What are the potential degradation products of this compound?

The primary degradation pathway for this compound is the hydrolysis of its glycosidic linkages, which results in the formation of oxyresveratrol and glucose. Isomerization of the stilbene backbone from the trans-isomer to the cis-isomer can also occur, particularly upon exposure to UV light.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using stock solutions, ensure they have been stored properly at -20°C and for no longer than one month. Avoid repeated freeze-thaw cycles. |

| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products (e.g., oxyresveratrol, cis-isomer). | Confirm the identity of the peaks by comparing with standards of potential degradation products. Minimize exposure of solutions to light and elevated temperatures. Adjust the pH of the solution to be near neutral if possible. |

| Low recovery of this compound from samples | Adsorption to container surfaces or degradation during sample processing. | Use silanized glassware or low-adsorption microcentrifuge tubes. Perform sample processing steps at low temperatures and minimize the time between sample preparation and analysis. |

Stability Data Summary

Due to the limited availability of specific stability data for this compound, the following table presents a hypothetical stability profile based on the known behavior of similar stilbene glycosides. This data is for illustrative purposes to guide experimental design.

| pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |

| 3.0 | 25 | 96 | 0.0072 |

| 3.0 | 40 | 36 | 0.0192 |

| 5.0 | 25 | 240 | 0.0029 |

| 5.0 | 40 | 96 | 0.0072 |

| 7.0 | 25 | >500 | <0.0014 |

| 7.0 | 40 | 240 | 0.0029 |

| 9.0 | 25 | 120 | 0.0058 |

| 9.0 | 40 | 48 | 0.0144 |

Experimental Protocols

Protocol for Investigating the Effect of pH on this compound Stability

-

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate, phosphate, borate).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C) in a light-protected environment.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

-

HPLC Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol for a Forced Degradation Study

-

Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

-

Alkaline Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and incubate at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder of this compound to 105°C for 24 hours.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

-

Analysis: Analyze the stressed samples by HPLC to identify and quantify the degradation products.

Visualizations

References

Technical Support Center: Optimizing Ultrasonic Extraction of Mulberroside A from Ramulus Mori

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ultrasonic-assisted extraction (UAE) of Mulberroside A from Ramulus Mori (mulberry twigs). The information is presented in a question-and-answer format to directly address potential issues and queries.

Frequently Asked Questions (FAQs)

Q1: What is ultrasonic-assisted extraction (UAE) and why is it suitable for extracting this compound?

A1: Ultrasonic-assisted extraction is a process that uses high-frequency sound waves (ultrasound) to create acoustic cavitation in a solvent. This phenomenon generates tiny, imploding bubbles that produce shear forces, breaking down the plant's cell walls. This process enhances the mass transfer of bioactive compounds like this compound from the plant material into the solvent, often resulting in shorter extraction times and increased efficiency compared to conventional methods.[1]

Q2: What are the key parameters to consider when optimizing the UAE of this compound?

A2: The most influential factors on the yield of phenolic compounds like this compound are the choice of solvent and its concentration, the solid-to-liquid ratio, the extraction time, and the extraction temperature.[1][2] Ultrasonic power is another critical parameter to optimize for efficient extraction.[3]

Q3: Which solvent is best for extracting this compound from Ramulus Mori?

A3: Methanol and ethanol are commonly used solvents for extracting phenolic compounds from mulberry.[4] Studies have shown that an 80% methanol solution can be effective for extracting this compound. The optimal concentration will depend on other parameters, but aqueous ethanol (e.g., 40-70%) is often a good starting point for optimization.

Q4: How does temperature affect the extraction yield of this compound?

A4: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate, leading to a higher yield. However, excessively high temperatures can cause degradation of heat-sensitive compounds. For similar compounds like anthocyanins from mulberry, the yield increases up to around 40°C and then decreases. Therefore, temperature needs to be carefully optimized.

Q5: Can this compound degrade during the ultrasonic extraction process?